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molecular formula C18H18N2O3 B1673918 2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione CAS No. 135525-66-5

2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione

Cat. No. B1673918
M. Wt: 310.3 g/mol
InChI Key: OIZHACWNMXZCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05308854

Procedure details

2-methoxy-3-(2-phthalimidoethyl)-5-ethyl-6-methyl pyridine is heated at 150° C. for 5-10 minutes in the presence of excess pyridine hydrochloride to give the above titled product.
Name
2-methoxy-3-(2-phthalimidoethyl)-5-ethyl-6-methyl pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:8]([CH2:9][CH2:10][N:11]2[C:15](=[O:16])[C:14]3=[CH:17][CH:18]=[CH:19][CH:20]=[C:13]3[C:12]2=[O:21])=[CH:7][C:6]([CH2:22][CH3:23])=[C:5]([CH3:24])[N:4]=1.Cl.N1C=CC=CC=1>>[C:12]1(=[O:21])[N:11]([CH2:10][CH2:9][C:8]2[C:3](=[O:2])[NH:4][C:5]([CH3:24])=[C:6]([CH2:22][CH3:23])[CH:7]=2)[C:15](=[O:16])[C:14]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:13]12 |f:1.2|

Inputs

Step One
Name
2-methoxy-3-(2-phthalimidoethyl)-5-ethyl-6-methyl pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC(=C(C=C1CCN1C(C=2C(C1=O)=CC=CC2)=O)CC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1CCC=1C(NC(=C(C1)CC)C)=O)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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